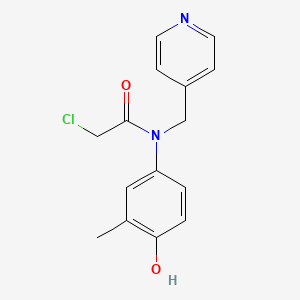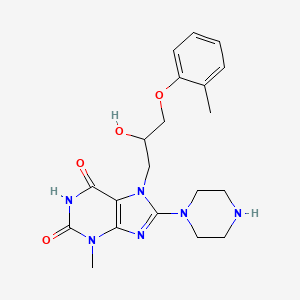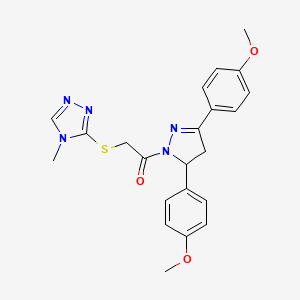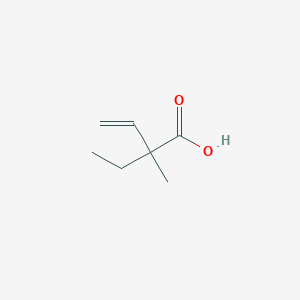
4-Methoxynaphthalene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxynaphthalene-1-thiol is an organic compound belonging to the class of naphthalenes, which are aromatic hydrocarbons consisting of two fused benzene rings. The compound features a methoxy group (-OCH₃) at the fourth position and a thiol group (-SH) at the first position on the naphthalene ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methoxynaphthalene-1-thiol can be synthesized through several methods, including:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated naphthalene derivative with a thiol group.
Reduction of Disulfides: Another method involves the reduction of disulfides.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxynaphthalene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Substitution: Nitric acid (HNO₃), bromine (Br₂)
Addition: Alkenes, alkynes
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Substitution: Nitrated or halogenated derivatives
Addition: Thioethers, thioacetals
Wissenschaftliche Forschungsanwendungen
4-Methoxynaphthalene-1-thiol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-methoxynaphthalene-1-thiol involves its interaction with molecular targets through its thiol and methoxy groups. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity and signaling pathways . The methoxy group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxynaphthalene-1-ol: Similar structure but with a hydroxyl group (-OH) instead of a thiol group.
4-Methoxynaphthalene-1-amine: Similar structure but with an amino group (-NH₂) instead of a thiol group.
4-Methoxynaphthalene-1-sulfonic acid: Similar structure but with a sulfonic acid group (-SO₃H) instead of a thiol group.
Uniqueness
4-Methoxynaphthalene-1-thiol is unique due to the presence of both a methoxy group and a thiol group on the naphthalene ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications. The thiol group provides strong nucleophilicity and the ability to form disulfide bonds, while the methoxy group enhances the compound’s solubility and stability .
Eigenschaften
IUPAC Name |
4-methoxynaphthalene-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-12-10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVIRJJIFUEJPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2788483.png)
![2-[2-methoxy-4-(2H-1,2,3,4-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B2788484.png)




![4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidine](/img/structure/B2788492.png)
![6-Azaspiro[2.6]nonane](/img/structure/B2788493.png)



![4-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2788501.png)
